rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid
CAS No.: 2137073-99-3
Cat. No.: VC7663151
Molecular Formula: C16H21NO4
Molecular Weight: 291.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137073-99-3 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.347 |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-9-16(10-12,13(18)19)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | QLDVSGPRBSPQEB-YGUOUDRMSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)C(=O)O |
Introduction
The compound rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring structure. This compound is of interest in medicinal chemistry due to its unique structural properties, which include a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group attached to the cyclobutane ring. The presence of these functional groups allows for diverse chemical transformations and potential biological interactions.
Synthesis
The synthesis of rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid typically involves multi-step organic synthesis techniques. These methods ensure the incorporation of the desired stereochemistry and functional groups into the final product. While specific synthesis details for this exact compound are not available, similar compounds often involve reactions such as cyclobutane ring formation, introduction of the Boc group, and attachment of the phenyl moiety.
Comparison with Similar Compounds
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